4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
The compound 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a piperazine moiety substituted with a 1,3-benzodioxole group and a 4-methoxyphenyl substituent. Thienopyrimidines are heterocyclic systems known for their diverse pharmacological activities, including kinase inhibition and CNS modulation . The presence of the 1,3-benzodioxole group (a methylenedioxy aromatic system) may enhance lipophilicity and influence receptor binding, while the 4-methoxyphenyl substituent could modulate electronic and steric properties .
Crystallographic studies of structurally related compounds, such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, reveal key conformational features.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-30-19-5-3-18(4-6-19)20-14-33-25-23(20)24(26-15-27-25)29-10-8-28(9-11-29)13-17-2-7-21-22(12-17)32-16-31-21/h2-7,12,14-15H,8-11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJNGCVEGIJBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine represents a significant area of research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antitumor properties and receptor interactions.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that integrates a thieno[2,3-d]pyrimidine core with piperazine and benzodioxole moieties. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde.
- Piperazine and Thienopyrimidine Attachment : The benzodioxole derivative is reacted with piperazine and thienopyrimidine derivatives under controlled conditions.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of thienopyrimidine derivatives, including the compound . In vitro assays demonstrated that compounds containing thienopyrimidine-like structures exhibited significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:
- Compound B1: IC50 = 13 nM against EGFR L858R/T790M.
- Compound B7: IC50 = 15.629 ± 1.03 μM against NCI-H1975 cells.
These values indicate potent activity, particularly in compounds that incorporate N-methylpyrazole analogs, enhancing their cytotoxic effects compared to other structural modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
- Receptor Binding Studies : Binding affinity studies have shown that the compound can effectively bind to EGFR, modulating downstream signaling pathways critical for tumor growth.
Case Studies
Several case studies highlight the efficacy of thienopyrimidine derivatives in clinical settings:
- Study on Lung Cancer Cells : A study demonstrated that compounds similar to the one discussed showed selective cytotoxicity towards A549 cells over normal lung cells, suggesting potential therapeutic applications in targeted cancer therapy.
- Mechanistic Insights from Kinase Activity Assays : Further investigations into kinase inhibitory activities revealed that specific modifications significantly enhanced binding affinity and selectivity for mutant EGFR variants.
Comparative Analysis
A comparative analysis of various derivatives based on their biological activities is summarized in the following table:
| Compound | Structure Type | IC50 (μM) | Target |
|---|---|---|---|
| B1 | Thienopyrimidine | 0.013 | EGFR L858R/T790M |
| B7 | Thienopyrimidine | 15.629 | NCI-H1975 |
| A5 | Pyridopyrimidine | >50 | A549 |
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: Piperazine-benzodioxole derivatives, such as piribedil, are established dopamine agonists . The target compound’s structural similarity suggests possible CNS applications, though specific activity data is lacking.
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
